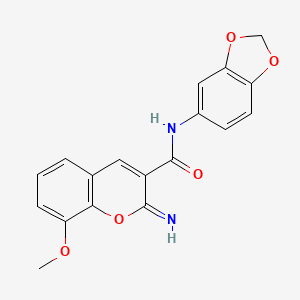

N-(2H-1,3-benzodioxol-5-yl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

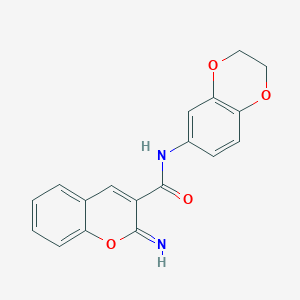

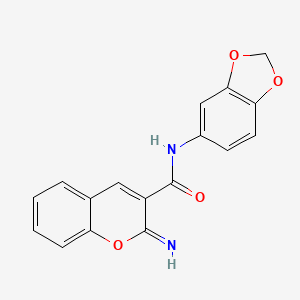

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzodioxole and chromene moieties are aromatic and planar, contributing to the overall stability of the molecule. The imino group could potentially participate in tautomerism, existing in equilibrium with a keto form .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imino group could be susceptible to hydrolysis, especially under acidic or basic conditions. The aromatic ring systems might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic ring systems would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would be influenced by its molecular weight and the presence of intermolecular forces .作用機序

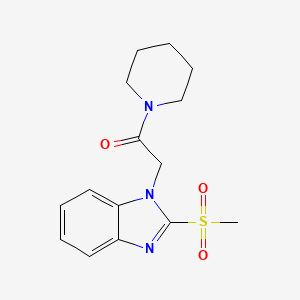

Target of Action

The compound is an oral, selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition suppresses the function of these proteins, leading to a decrease in the proliferation of cancer cells . The suppression of Rad51 protein disrupts the process of double-stranded DNA repair in cancer cells, further inhibiting their growth .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting tyrosine kinases like c-MET, c-RET, c-KIT, PDGFR, and FLT3, it disrupts various signaling pathways that are crucial for the survival and proliferation of cancer cells . The suppression of Rad51 protein affects the DNA repair pathway, leading to genomic instability in cancer cells .

Pharmacokinetics

It is known to be orally available

Result of Action

The inhibition of the target proteins and the disruption of the associated biochemical pathways result in decreased proliferation of cancer cells . The compound’s action on Rad51 protein leads to impaired DNA repair in these cells, further contributing to their reduced growth .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-imino-8-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-22-14-4-2-3-10-7-12(17(19)25-16(10)14)18(21)20-11-5-6-13-15(8-11)24-9-23-13/h2-8,19H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWOAPAZWOHXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6508169.png)

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B6508189.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)

![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)

![4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508235.png)

![3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)